molecular formula C22H22N4O4 B2632722 1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2194965-62-1

1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2632722
CAS No.: 2194965-62-1
M. Wt: 406.442
InChI Key: UCRUAHRKUPFPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate signaling pathways. Its high potency and selectivity make it a valuable pharmacological tool for probing the role of PDE10A in basal ganglia circuitry . Research utilizing this compound is primarily focused on investigating the pathophysiology and potential treatment avenues for neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease, by modulating cyclic nucleotide signaling. Studies have demonstrated its efficacy in preclinical models, showing that PDE10A inhibition can modulate neuronal activity and produce behaviors indicative of antipsychotic potential . The compound's specific chemical structure, featuring the 1,2,4-oxadiazole and tetrahydroquinazoline-dione moieties, is designed for optimal target engagement and blood-brain barrier penetration, making it a critical asset for in vitro binding assays and in vivo behavioral studies aimed at validating PDE10A as a therapeutic target.

Properties

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-3-12-25-21(27)17-10-5-6-11-18(17)26(22(25)28)14-19-23-20(24-30-19)15-8-7-9-16(13-15)29-4-2/h7-9,13,17-18H,3-6,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGTXCOUNHXICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2CCCCC2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described by the following characteristics:

PropertyValue
Molecular Formula C22H22N4O4
Molecular Weight 378.44 g/mol
LogP 4.6616
Polar Surface Area 77.684 Ų
Hydrogen Bond Acceptors 9

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess activity against various pathogens. The presence of the ethoxyphenyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy.

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 1-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione have shown cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition activities. For example, derivatives have been tested for their ability to inhibit α-glucosidase and other enzymes implicated in metabolic disorders. The structural features of this compound suggest potential interactions with active sites of these enzymes.

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of oxadiazole derivatives.
    • Methodology : In vitro assays against a panel of bacterial strains.
    • Findings : The compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assessment
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability.
    • Results : The compound showed a dose-dependent reduction in viability for specific cancer cell lines.
  • Enzyme Inhibition Study
    • Objective : To investigate the inhibitory effects on α-glucosidase.
    • Methodology : Kinetic studies were conducted to determine IC50 values.
    • Results : The compound demonstrated competitive inhibition with a calculated IC50 value indicating its potential as a therapeutic agent for diabetes management.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The tetrahydroquinazoline-dione core distinguishes this compound from analogs with alternative heterocyclic systems:

  • V-0219 (Compound 9): Contains a piperidine-morpholine core instead of tetrahydroquinazoline-dione. This structural difference likely alters binding kinetics and selectivity, as V-0219 demonstrates subnanomolar potency in insulin secretion potentiation via GLP-1R modulation .
  • 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid : Features a pyridinyl-imidazole-carboxylic acid system, which may enhance solubility but reduce lipophilicity compared to the tetrahydroquinazoline-dione core .

Substituent Effects on the Oxadiazole Ring

Variations in the 1,2,4-oxadiazole substituents significantly impact physicochemical and biological properties:

Compound Name Substituent on Oxadiazole Molecular Weight Key Properties/Inferences
Target Compound 3-Ethoxyphenyl Not provided Enhanced metabolic stability (ethoxy group)
1-{[3-(4-Bromophenyl)-...} 4-Bromophenyl Not provided Electron-withdrawing effect; increased lipophilicity
1-{[3-(4-Fluorophenyl)-...} 4-Fluorophenyl 366.44 g/mol Moderate electronegativity; potential CNS activity
7-[3-(3-Bromophenyl)-... (BB70075) 3-Bromophenyl 455.30 g/mol Steric hindrance may reduce binding affinity
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound may improve metabolic stability compared to bromo or fluoro substituents, which are prone to oxidative dehalogenation .
  • Positional Isomerism : The 3-ethoxyphenyl substitution (meta position) in the target compound vs. 4-bromophenyl (para) in ’s analog may influence steric interactions with target proteins .

Methodological Considerations

Structural characterization of these compounds relies on crystallographic tools such as SHELX for refinement and ORTEP for graphical representation . These methods ensure accurate determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.